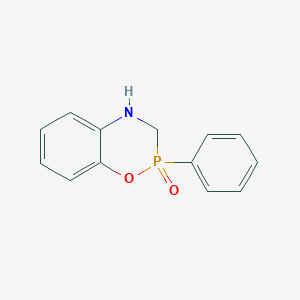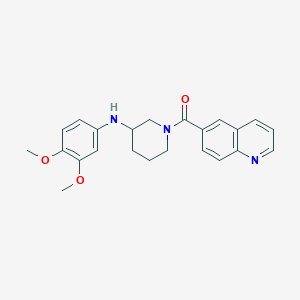![molecular formula C21H18Cl2N2O3S B6015879 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6015879.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide, also known as CBM-581, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of molecules known as benzamides, which have been shown to exhibit a wide range of biological activities.
作用機序
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a signaling pathway involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose tolerance and insulin sensitivity. This compound has also been shown to reduce oxidative stress and improve mitochondrial function in animal models of metabolic disorders.
実験室実験の利点と制限
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. This compound has also been shown to exhibit low toxicity in animal models, making it a safe compound for in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life in the body, which can limit its effectiveness in some applications.
将来の方向性
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide has several potential future directions for research. It has been shown to exhibit promising anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a potential candidate for the development of novel therapeutics. Future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Additionally, future studies could investigate the efficacy of this compound in different animal models of disease. Finally, future research could investigate the potential of this compound as a lead compound for the development of novel therapeutics for inflammatory diseases, cancer, and metabolic disorders.
合成法
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with 2-chlorobenzyl chloride, followed by the reaction of the resulting intermediate with N-methylsulfonyl chloride. The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-16-4-2-3-5-20(16)23)19-12-6-15(7-13-19)21(26)24-18-10-8-17(22)9-11-18/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXNFNSWADKBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-3-methoxybenzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6015809.png)
![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]nicotinamide](/img/structure/B6015814.png)
![2-(1,3-benzodioxol-5-yl)-4,4-dimethyl-6-phenyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazole](/img/structure/B6015823.png)
![4-{[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B6015824.png)


![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B6015834.png)
![[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6015841.png)
![2-methyl-6-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]quinazolin-4(3H)-one](/img/structure/B6015845.png)
![2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B6015856.png)
![(3E)-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-3-pentenamide bis(trifluoroacetate)](/img/structure/B6015863.png)
![3-{1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6015865.png)
![8-[4-(dimethylamino)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B6015869.png)
![N-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]-1-naphthamide](/img/structure/B6015871.png)